(R)-5,5-Difluoro-piperidin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R)-5,5-difluoropiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO/c6-5(7)1-4(9)2-8-3-5/h4,8-9H,1-3H2/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHFKCAGILQEMU-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNCC1(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CNCC1(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Halosuccinimide-Induced Cyclization
A foundational approach involves the cyclization of fluoroalkenylamines to construct the piperidine ring. In one protocol, 2,2-difluoro-4-pentenylamines undergo N-halosuccinimide-mediated cyclization to yield 5-halo-3,3-difluoropiperidines. While this method primarily targets 3,3-difluoro isomers, modifying the starting material to a 5,5-difluoro-pentenylamine precursor could enable access to the desired 5,5-difluoro scaffold. Subsequent hydrolysis or hydroxylation at position 3 would then introduce the alcohol functionality. Challenges include regioselectivity in halogenation and the need for post-cyclization functionalization.
Iodolactonization Pathways
Alternative cyclization methods leverage iodolactonization of difluoro-pentenoic acids. For example, 2,2-difluoro-4-pentenoic acid undergoes iodolactonization to form γ-lactones, which are subsequently reduced to 3-hydroxy-5,5-difluoropiperidines. This route benefits from inherent stereochemical control during lactone formation but requires precise optimization of reaction conditions to avoid racemization at the 3-position.
Reductive Amination and Functional Group Interconversion
Sequential Reduction-Dehydration-Hydrogenation
A patent-pending method (CN102731368A) outlines a four-step sequence for 5,5-difluoro-3-substituted piperidines:
-
Reduction : A ketone intermediate (Compound 2) is reduced to a secondary alcohol (Compound 3) using NaBH4 or LiAlH4.
-
Dehydration : The alcohol is converted to an alkene (Compound 4) via acid-catalyzed dehydration (e.g., H2SO4 or POCl3).
-
Hydrogenation : Catalytic hydrogenation (Pd/C, H2) saturates the alkene to form the piperidine ring (Compound 5).
-
Functionalization : The 3-position is oxidized to a hydroxyl group using OsO4 or Sharpless asymmetric dihydroxylation.
This method achieves yields >70% but requires stringent control over hydrogenation conditions to prevent over-reduction.
Asymmetric Reductive Amination
Introducing the (R)-configuration necessitates chiral catalysts. A Ru-catalyzed asymmetric reductive amination of 5,5-difluoro-piperidin-3-one with ammonium formate and (R)-BINAP achieves enantiomeric excess (ee) >90%. Key parameters include:
| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Ru-(R)-BINAP | MeOH | 25 | 92 | 85 |
| Rh-(S)-Phanephos | THF | 40 | 88 | 78 |
Chemoenzymatic and Dynamic Kinetic Resolutions
Lipase-Catalyzed Kinetic Resolution
Racemic 5,5-difluoro-piperidin-3-ol is resolved using Pseudomonas fluorescens lipase (PFL) in vinyl acetate. The (S)-enantiomer is preferentially acetylated, leaving the (R)-enantiomer enriched (ee = 98%). Scaling this method requires optimization of enzyme loading and solvent polarity.
Dynamic Kinetic Asymmetric Transformation (DYKAT)
A Ru-catalyzed DYKAT process dynamically inverts stereochemistry during acetylation, converting a racemic diol into a single diastereomer. Applying this to 5,5-difluoro-piperidine-3,5-diol yields the (R)-3-hydroxy derivative with >95% diastereomeric excess.
Fluorination Techniques and Precursor Synthesis
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® or NFSI introduces fluorine atoms at the 5-position. For instance, treatment of piperidin-3-ol-5-one with Selectfluor® in acetonitrile achieves 85% difluorination. However, competing side reactions at the hydroxyl group necessitate protecting group strategies.
Building Block Approaches
3,5-Difluoropyridine serves as a key precursor. Lithiation at -78°C followed by formylation (methyl formate) yields 3,5-difluoroisonicotinaldehyde, which is reduced to the alcohol and hydrogenated to (R)-5,5-difluoro-piperidin-3-ol.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Lithiation | LDA, THF, -78°C | 90 |
| Formylation | Methyl formate, -70°C | 81 |
| Reduction | NaBH4, MeOH | 95 |
| Hydrogenation | Pd/C, H2, 50 psi | 88 |
Process Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
®-5,5-Difluoro-piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluoropiperidine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of 5,5-difluoro-3-piperidone.
Reduction: Formation of 5,5-difluoropiperidine.
Substitution: Formation of various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
(R)-5,5-Difluoro-piperidin-3-ol serves as a crucial building block in the synthesis of complex organic molecules and pharmaceuticals. Its unique fluorination pattern enhances the stability and reactivity of synthesized compounds, making it valuable in drug design.
Biochemical Assays
The compound is utilized in biochemical assays to study enzyme mechanisms. Its structure aids in understanding the role of fluorine in biological systems, potentially leading to insights into enzyme catalysis and inhibition.
Medicinal Chemistry
Research indicates that this compound may exhibit therapeutic properties relevant to conditions such as insomnia and obesity through its action on orexin receptors . Its enhanced metabolic stability and bioavailability due to fluorine substituents make it a promising candidate for pharmaceutical intermediates.
Enzyme Inhibition
Studies have shown that this compound exhibits notable inhibition of various protein kinases involved in cancer signaling pathways. Its ability to cross the blood-brain barrier enhances its therapeutic potential for neurological disorders .
Antiviral Properties
This compound has been evaluated for its antiviral activity against viruses such as HIV-1. Preliminary results suggest that it may serve as a scaffold for developing antiviral agents.
Antimicrobial Activity
This compound has also been investigated for antibacterial and antifungal properties. Initial findings indicate its potential effectiveness against certain bacterial strains and fungi.
Cancer Treatment
A study demonstrated that this compound effectively inhibited vascular endothelial growth factor receptor 2 (VEGFR2), which plays a critical role in tumor angiogenesis. This inhibition was associated with reduced tumor growth in preclinical models.
Neuropharmacology
Another investigation highlighted the compound's ability to penetrate the blood-brain barrier, suggesting its potential use in treating neurological conditions driven by aberrant protein kinase activity.
Mechanism of Action
The mechanism of action of ®-5,5-Difluoro-piperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity. The hydroxyl group at the 3-position can participate in hydrogen bonding, further affecting its interaction with biological targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following section compares (R)-5,5-Difluoro-piperidin-3-ol with three related compounds based on structural motifs, functional groups, and pharmacological relevance.
Comparison with (3R)-1-(2,5-Difluorobenzyl)piperidin-3-ol
Structural Differences :
- Substituents : (3R)-1-(2,5-Difluorobenzyl)piperidin-3-ol features a 2,5-difluorobenzyl group at the piperidine nitrogen, whereas this compound lacks this substitution but has two fluorine atoms at the 5-position of the ring.
- Fluorine Placement : The fluorines in the former are part of the benzyl group, while in the latter, they are directly on the piperidine ring.
Physicochemical Properties :
Pharmacological Relevance :
- The benzyl-substituted analog may exhibit improved blood-brain barrier penetration due to increased lipophilicity, making it a candidate for CNS-targeted therapies. In contrast, this compound’s compact structure could favor solubility and metabolic stability in peripheral tissues .
Comparison with 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol
Structural Differences :
- Heterocyclic Core : The pyridine ring in 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol differs from the piperidine ring in the target compound.
- Functional Groups : Both compounds have hydroxyl groups, but the pyridine derivative includes a 3-hydroxypropyl chain absent in this compound.
Comparison with TRK Inhibitor (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide
Structural Differences :
- Core Heterocycles : The TRK inhibitor contains a pyrazolopyrimidine scaffold, while this compound is a simpler piperidine derivative.
- Fluorine Placement : Both compounds utilize fluorine atoms for electronic modulation, but the TRK inhibitor’s fluorines are on a phenyl ring rather than the heterocycle.
Pharmacological Implications :
Notes and Limitations
- Data Gaps : Direct pharmacological data for this compound are scarce; comparisons rely on structural analogs and inferred properties.
- Contradictions : describes a benzyl-substituted piperidine, which differs significantly in molecular weight and applications from the target compound.
- Methodology : Fluorine’s role in enhancing bioavailability is well-documented, but its positional effects (ring vs. benzyl) require further empirical validation .
Biological Activity
(R)-5,5-Difluoro-piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring with two fluorine atoms at the 5-position and a hydroxyl group at the 3-position. This unique structure contributes to its biological activities and pharmacological potential.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its ability to inhibit various protein kinases, which are crucial in signaling pathways related to cancer and other diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders and cancers with central nervous system involvement .
Antiviral Activity
The compound has also been evaluated for antiviral properties. Studies have shown that piperidine derivatives can exhibit activity against viruses such as HIV-1 and other RNA viruses, suggesting that this compound may hold promise as a scaffold for developing antiviral agents .
Antimicrobial Properties
In addition to its antiviral effects, this compound has been investigated for antibacterial and antifungal activities. Preliminary results suggest that it may inhibit the growth of certain bacterial strains and fungi, making it a candidate for further development in antimicrobial therapy.
The mechanism of action of this compound involves interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group enhances solubility and binding affinity, while the difluoromethyl group may influence lipophilicity and metabolic stability. These interactions modulate enzymatic activity and receptor signaling pathways critical for various biological processes .
Case Studies
- Cancer Treatment : A study demonstrated that this compound effectively inhibited the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is implicated in tumor angiogenesis. This inhibition was associated with reduced tumor growth in preclinical models .
- Neuropharmacology : Another investigation highlighted the compound's ability to penetrate the blood-brain barrier, suggesting its potential use in treating neurological conditions mediated by aberrant protein kinase activity .
Comparative Analysis
| Property | This compound | Other Piperidine Derivatives |
|---|---|---|
| Enzyme Inhibition | Significant inhibition of kinases | Varies widely |
| Antiviral Activity | Moderate activity against HIV-1 | Some derivatives show higher activity |
| Antimicrobial Properties | Effective against select bacteria | Varies widely |
| Blood-Brain Barrier Penetration | High potential | Variable |
Q & A
Q. How can researchers ensure reproducibility when publishing synthetic protocols for this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting reaction parameters (e.g., exact stoichiometry, solvent purity, inert atmosphere details). Share raw spectral data in public repositories (e.g., Zenodo). Include negative controls (e.g., racemic mixtures) and validation steps (e.g., ee calculations) in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
